Cas no 117604-27-0 (2-Propenamide, N-(1-phenylethyl)-)

2-Propenamide, N-(1-phenylethyl)-, is a specialized acrylamide derivative featuring a phenylethyl substituent on the nitrogen atom. This compound is of interest in polymer chemistry due to its ability to introduce steric and electronic modifications to acrylamide-based polymers, enhancing properties such as thermal stability and solubility. The phenyl group contributes to increased hydrophobicity, making it useful in applications requiring tailored polymer interactions. Its reactivity in radical polymerization allows for the synthesis of functionalized copolymers with controlled architectures. The compound is also relevant in research involving stimuli-responsive materials, where its structural features can influence phase behavior and mechanical properties. Proper handling is advised due to potential acrylamide-related hazards.
2-Propenamide, N-(1-phenylethyl)- structure
117604-27-0 structure
商品名:2-Propenamide, N-(1-phenylethyl)-
CAS番号:117604-27-0
MF:C11H13NO
メガワット:175.22702
MDL:MFCD00040692
CID:1206906
PubChem ID:14643195

2-Propenamide, N-(1-phenylethyl)- 化学的及び物理的性質

名前と識別子

    • 2-Propenamide, N-(1-phenylethyl)-
    • MFCD00040692
    • N-(1-Phenyl-ethyl)-acrylamide
    • 117604-27-0
    • A1-35366
    • GP-0567
    • N-(1-PHENYLETHYL)PROP-2-ENAMIDE
    • AKOS009809476
    • N-(1-phenylethyl) acrylamide
    • SCHEMBL4415392
    • CS-0335145
    • D,L-N-(alpha-Phenylethyl)acrylamide
    • N-(1-Phenylethyl)acrylamide
    • MDL: MFCD00040692
    • インチ: InChI=1S/C11H13NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3,(H,12,13)
    • InChIKey: RBVOJZBQNQTPRA-UHFFFAOYSA-N
    • ほほえんだ: CC(C1=CC=CC=C1)NC(=O)C=C

計算された属性

  • せいみつぶんしりょう: 175.09979
  • どういたいしつりょう: 175.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

  • PSA: 29.1

2-Propenamide, N-(1-phenylethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB123408-1g
D,L-N-(alpha-Phenylethyl)acrylamide; .
117604-27-0
1g
€189.00 2025-02-21
abcr
AB123408-5 g
D,L-N-(alpha-Phenylethyl)acrylamide
117604-27-0
5g
€539.00 2023-05-10
abcr
AB123408-5g
D,L-N-(alpha-Phenylethyl)acrylamide; .
117604-27-0
5g
€539.00 2025-02-21
abcr
AB123408-1 g
D,L-N-(alpha-Phenylethyl)acrylamide
117604-27-0
1g
€189.00 2023-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1405815-2.5g
N-(1-phenylethyl)acrylamide
117604-27-0 98%
2.5g
¥15109.00 2024-08-09

2-Propenamide, N-(1-phenylethyl)- 関連文献

2-Propenamide, N-(1-phenylethyl)-に関する追加情報

2-Propenamide, N-(1-phenylethyl)- (CAS No. 117604-27-0): A Comprehensive Overview

2-Propenamide, N-(1-phenylethyl)-, also known by its CAS registry number 117604-27-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of propenamide, with a specific substitution pattern that imparts unique chemical and physical properties. The N-(1-phenylethyl) group attached to the propenamide backbone introduces aromaticity and enhances the compound's reactivity, making it a valuable precursor in various synthetic pathways.

The molecular structure of 2-propenamide, N-(1-phenylethyl)- consists of a propenamide core, which is a three-carbon chain with an amide functional group at one end. The N-(1-phenylethyl) substituent adds complexity to the molecule by introducing a benzene ring connected via an ethyl chain to the nitrogen atom of the amide group. This substitution not only increases the molecular weight but also enhances the compound's solubility in organic solvents, making it more versatile for laboratory applications.

Recent studies have highlighted the potential of 2-propenamide, N-(1-phenylethyl)- as a building block in the synthesis of advanced materials. For instance, researchers have explored its use in the preparation of polyamides and co-polymers, which exhibit improved thermal stability and mechanical properties. The compound's ability to undergo various types of polymerization reactions has made it a key player in the development of high-performance polymers for applications in aerospace, automotive industries, and electronics.

In addition to its role in polymer chemistry, 2-propenamide, N-(1-phenylethyl)- has also been investigated for its potential in drug delivery systems. The compound's amphiphilic nature allows it to form self-assembled structures, such as micelles and vesicles, which can encapsulate hydrophobic drugs. These structures have shown promising results in controlled drug release studies, suggesting that 2-propenamide, N-(1-phenylethyl)- could be utilized in targeted drug delivery systems to enhance therapeutic efficacy.

The synthesis of 2-propenamide, N-(1-phenylethyl)- typically involves a multi-step process that begins with the preparation of the corresponding acid chloride or acid anhydride. This intermediate is then reacted with N-(1-phenylethyl)amine to form the amide bond. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.

From an analytical standpoint, 2-propenamide, N-(1-phenylethyl)- can be characterized using a variety of techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods provide detailed insights into the compound's molecular structure and purity, ensuring its suitability for various applications.

Looking ahead, ongoing research into 2-propenamide, N-(1-phenylethyl)- is focused on expanding its application scope in areas such as biochemistry and nanotechnology. Its unique combination of aromaticity and amide functionality makes it an ideal candidate for exploring novel chemical reactions and material designs.

In conclusion, 2-propenamide, N-(1-phenylethyl)- (CAS No. 117604-27-0) stands out as a versatile compound with significant potential across multiple disciplines. Its role as a precursor in polymer synthesis and drug delivery systems underscores its importance in modern chemistry research. As scientific understanding continues to evolve, this compound is likely to find even more innovative uses that benefit various industries worldwide.

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